molecular formula C13H15NO B034365 1,4,5,7-Tetramethylquinolin-2(1H)-one CAS No. 108463-45-2

1,4,5,7-Tetramethylquinolin-2(1H)-one

Cat. No. B034365
M. Wt: 201.26 g/mol
InChI Key: WDJKUAJEBUYWSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4,5,7-Tetramethylquinolin-2(1H)-one, also known as TMQ, is a heterocyclic organic compound with a quinoline backbone. TMQ is an important compound in the field of organic chemistry due to its diverse range of applications in scientific research.

Mechanism Of Action

The mechanism of action of 1,4,5,7-Tetramethylquinolin-2(1H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of gene expression. 1,4,5,7-Tetramethylquinolin-2(1H)-one has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Biochemical And Physiological Effects

1,4,5,7-Tetramethylquinolin-2(1H)-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of tumor cell growth, the reduction of oxidative stress, and the modulation of immune function. 1,4,5,7-Tetramethylquinolin-2(1H)-one has also been shown to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1,4,5,7-Tetramethylquinolin-2(1H)-one in lab experiments is its high stability and low toxicity. 1,4,5,7-Tetramethylquinolin-2(1H)-one is also relatively easy to synthesize and can be obtained in high purity. However, 1,4,5,7-Tetramethylquinolin-2(1H)-one has some limitations, including its relatively low solubility in water and its potential for photobleaching under certain conditions.

Future Directions

There are many potential future directions for research involving 1,4,5,7-Tetramethylquinolin-2(1H)-one, including its use as a therapeutic agent for the treatment of cancer and other diseases, its development as a fluorescent probe for the detection of metal ions, and its use in the development of new materials for electronic devices and sensors. Additionally, further research is needed to fully understand the mechanism of action of 1,4,5,7-Tetramethylquinolin-2(1H)-one and to identify any potential side effects or limitations of its use.
Conclusion
In conclusion, 1,4,5,7-Tetramethylquinolin-2(1H)-one is a versatile compound with a wide range of applications in scientific research. Its synthesis method is relatively simple and yields high purity products. 1,4,5,7-Tetramethylquinolin-2(1H)-one has potential therapeutic effects and has been shown to have a variety of biochemical and physiological effects. While there are some limitations to its use, 1,4,5,7-Tetramethylquinolin-2(1H)-one remains an important compound in the field of organic chemistry with many potential future directions for research.

Synthesis Methods

1,4,5,7-Tetramethylquinolin-2(1H)-one can be synthesized through a variety of methods, including the Pfitzinger reaction, Skraup synthesis, and Friedländer synthesis. The most common method for synthesizing 1,4,5,7-Tetramethylquinolin-2(1H)-one is the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of a catalyst. This method is advantageous due to its high yield and relatively simple procedure.

Scientific Research Applications

1,4,5,7-Tetramethylquinolin-2(1H)-one has a wide range of applications in scientific research, including its use as a fluorescent probe for the detection of metal ions, as a catalyst for organic reactions, and as a potential therapeutic agent for the treatment of cancer and other diseases. 1,4,5,7-Tetramethylquinolin-2(1H)-one has also been used in the development of new materials for electronic devices and sensors.

properties

CAS RN

108463-45-2

Product Name

1,4,5,7-Tetramethylquinolin-2(1H)-one

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

1,4,5,7-tetramethylquinolin-2-one

InChI

InChI=1S/C13H15NO/c1-8-5-9(2)13-10(3)7-12(15)14(4)11(13)6-8/h5-7H,1-4H3

InChI Key

WDJKUAJEBUYWSM-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=CC(=O)N(C2=C1)C)C)C

Canonical SMILES

CC1=CC(=C2C(=CC(=O)N(C2=C1)C)C)C

synonyms

2(1H)-Quinolinone,1,4,5,7-tetramethyl-(9CI)

Origin of Product

United States

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